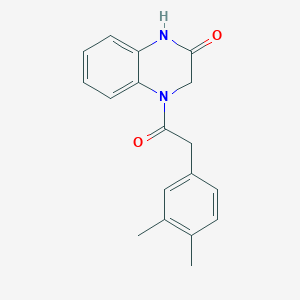
4-(2-(3,4-dimethylphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of quinoxaline, which is a type of heterocyclic compound. Quinoxalines have a bicyclic structure, containing a benzene ring fused to a pyrazine ring . The “3,4-dimethylphenyl” part suggests the presence of a phenyl (benzene) ring with two methyl groups attached at the 3rd and 4th positions .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The quinoxaline core would provide a bicyclic structure, and the “3,4-dimethylphenyl” group would add another aromatic ring to the structure .Chemical Reactions Analysis
Quinoxalines are known to participate in a variety of chemical reactions, often serving as building blocks in the synthesis of more complex molecules . The presence of the acetyl group could potentially make the compound more reactive.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of aromatic rings could contribute to its stability, while the various functional groups could affect its polarity and reactivity .Scientific Research Applications
Corrosion Inhibition
Quinoxalines have been studied for their corrosion inhibition properties. A theoretical study on quinoxalines as corrosion inhibitors for copper in nitric acid media used quantum chemical calculations to establish a relationship between the molecular structure of quinoxalines and their inhibition efficiency. This research suggests potential applications in protecting metals from corrosion, which is crucial for extending the lifespan of metal components in various industrial applications (Zarrouk et al., 2014).
Synthesis and Characterization
The synthesis and thermal reactions of quinoxaline derivatives have been explored to understand their behavior under different conditions. These studies provide valuable insights into the chemical properties and potential applications of these compounds in synthesizing new materials or drugs (Hergenrother et al., 1976).
Inhibition of Enzymes
Research into novel benzo[b]xanthene derivatives, including quinoxaline compounds, has demonstrated their inhibitory actions against key enzymes like butyrylcholinesterase (BChE), acetylcholinesterase (AChE), and glutathione S-transferase (GST). These findings highlight the potential therapeutic applications of quinoxaline derivatives in treating diseases related to enzyme dysfunction, such as Alzheimer's disease (Turhan et al., 2020).
Molecular Docking Studies
Molecular docking and dynamics studies have been employed to understand the interaction between quinoxaline derivatives and biological molecules, such as c-Jun N-terminal kinases (JNK1). These studies help in the design of compounds with targeted biological activities, offering pathways for developing new drugs (Abad et al., 2020).
Anticonvulsant Activities
Quinoxaline derivatives have been evaluated for their anticonvulsant activities, demonstrating potential as AMPA-receptor antagonists. This research opens up possibilities for developing new treatments for epilepsy and other seizure disorders, showcasing the therapeutic potential of quinoxaline compounds (El-Helby et al., 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-[2-(3,4-dimethylphenyl)acetyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-12-7-8-14(9-13(12)2)10-18(22)20-11-17(21)19-15-5-3-4-6-16(15)20/h3-9H,10-11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGBQBBJFKDDKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)N2CC(=O)NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
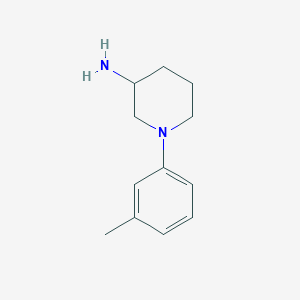
![N-(4-methoxybenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2999486.png)
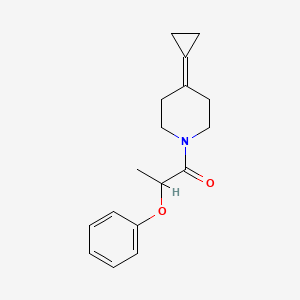
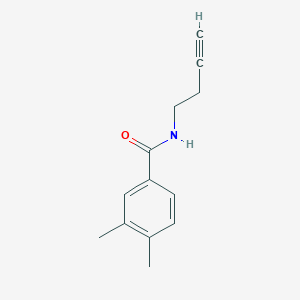
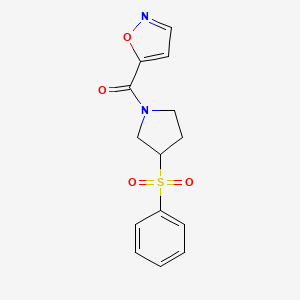

![N-(1-cyanocyclopropyl)-3-[(furan-2-yl)methyl]-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2999496.png)


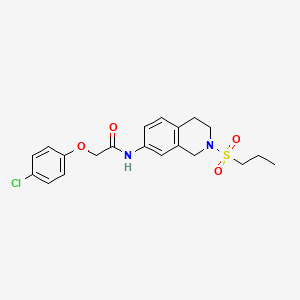

![ethyl 4-[5-oxo-3-(trifluoromethyl)-2,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B2999504.png)
![1-(2,3-dimethylphenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2999505.png)

